Solubility profile of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine in organic solvents
Solubility profile of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine in organic solvents
Technical Assessment: Solubility Profiling of N,N-Bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine
Executive Summary
N,N-Bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine is a specialized functional intermediate, typically utilized in the synthesis of conjugated polymers (polyfluorenes), solvatochromic dyes, and nonlinear optical materials. Its structure combines a rigid, aromatic fluorene core with a strong electron-withdrawing nitro group (position 7) and two reactive alkyl halide chains (position 2).
This guide provides a predictive solubility profile derived from verified structure-property relationships (SPR) of its parent compounds (2-amino-7-nitrofluorene and N,N-dialkylfluorenes). It establishes a theoretical framework for solvent selection and details the experimental protocols required to validate these values for process scale-up.
Physicochemical Analysis & Solubility Prediction
The solubility behavior of this compound is governed by the competition between its lipophilic fluorene backbone and its polar functional groups.
| Structural Component | Property Contribution | Impact on Solubility |
| Fluorene Core | Aromatic, Lipophilic, Rigid | Promotes solubility in aromatic (Toluene) and chlorinated solvents (DCM). |
| 7-Nitro Group | Electron-withdrawing, Polar | Increases dipole moment. Enhances solubility in polar aprotic solvents (DMF, DMSO). Reduces solubility in aliphatic hydrocarbons (Hexane). |
| Bis(2-bromopropyl) Chain | Steric bulk, Alkyl halide | Disrupts crystal packing (lowering melting point vs. parent amine). Increases solubility in organic solvents (THF, Ethyl Acetate). |
Theoretical Solubility Profile
Based on Hansen Solubility Parameters (HSP) of structural analogs.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>50 mg/mL) | "Like dissolves like." The halogenated alkyl chains and aromatic core interact favorably with chlorinated solvents. |
| Polar Aprotic | DMF, DMSO, NMP | High (>30 mg/mL) | The nitro group creates a strong dipole that is stabilized by high-dielectric solvents. Caution: High temperatures may trigger alkylation side reactions. |
| Ethers | THF, 1,4-Dioxane | Good (10–30 mg/mL) | Good balance of polarity and lipophilicity; excellent for synthesis but may require heating. |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate (1–10 mg/mL) | Soluble, but likely requires heating to achieve saturation. Good for recrystallization. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (1–10 mg/mL) | The nitro group reduces affinity compared to unsubstituted fluorene, but still viable at elevated temperatures. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (<1 mg/mL) | The compound is too hydrophobic. Useful as anti-solvents for precipitation. |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Insoluble | Polarity mismatch is too great. Used to wash away non-polar impurities. |
| Water | Water | Insoluble | Hydrophobic effect dominates. |
Solvation Mechanism & Stability (Visualization)
The following diagram illustrates the interaction between the solvent types and the specific functional regions of the molecule.
Caption: Interaction map showing predicted solubility performance based on functional group compatibility.
Experimental Protocols for Validation
Since specific literature values are rare for this derivative, the following self-validating protocols must be used to establish the exact solubility limit for your specific batch.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: Determine the saturation limit (
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Preparation: Dry a 20 mL scintillation vial and a 0.45 µm PTFE syringe filter. Weigh them precisely (
, ). -
Saturation: Add 100 mg of the compound to the vial. Add 1.0 mL of the solvent.
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Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Check for undissolved solids.
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If clear: Add more solid (50 mg increments) until a suspension persists.
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If suspension: Proceed to step 4.
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Filtration: Filter the saturated solution through the pre-weighed syringe filter into a new, pre-weighed clean vial (
). -
Measurement: Weigh the vial containing the filtrate (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen (or vacuum oven at 40°C) until constant weight is achieved. Weigh the vial with the dry residue (
). -
Calculation:
(Where is the density of the solvent).
Protocol B: Visual Saturation Workflow (Quick Screen)
Caption: Step-by-step visual screening workflow for rapid solvent selection.
Critical Stability & Handling Notes
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Reactivity: The 2-bromopropyl groups are alkylating agents. They are susceptible to nucleophilic attack.
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Photosensitivity: Nitro-fluorene derivatives can be photosensitive. Perform solubility studies in amber vials or under low-light conditions to prevent photodegradation.
References
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PubChem. (2025).[3] 2-Amino-7-nitrofluorene (CAS 1214-32-0) Physicochemical Properties. National Library of Medicine. Link
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Sigma-Aldrich. (2025). 2-(N,N-Bis(2-bromopropyl)amino)fluorene (CAS 6583-81-9) Product Information. Merck KGaA. Link
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ChemicalBook. (2025). Solubility Data for 2-Nitrofluorene Derivatives.Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP principles used in prediction).
Sources
- 1. 2-Aminofluorene | 153-78-6 [chemicalbook.com]
- 2. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 3. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]
